倍氯米松 11,17,21-三丙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

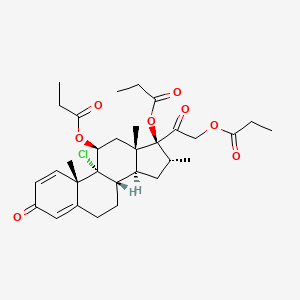

Beclomethasone 11,17,21-Tripropionate, also known as Beclomethasone Dipropionate EP Impurity S, is an impurity of Beclomethasone . It is a glucocorticoid used in chronic asthma and allergic rhinitis . It is available for purchase online .

Synthesis Analysis

The synthetic method of Beclomethasone 11,17,21-Tripropionate involves taking it as the raw material and reacting it in an organic solvent with a gluconic acid solution or an aqueous solution of ester . A practical and scalable approach to synthesize it from the readily available steroidal intermediate, 16β-methyl epoxide (DB-11), has been reported .Molecular Structure Analysis

The molecular formula of Beclomethasone 11,17,21-Tripropionate is C31H41ClO8 . It is also known as (1R,2S,10S,11S,13S,14R,15S,17S)-1-Chloro-2,13,15-trimethyl-5-oxo-14-propionoxy-14-(2-propionoxyacetyl)tetracyclo[8.7.0.02,7.011,15]heptadeca-3,6-dien-17-yl propionate .科学研究应用

微粉化用于肺部递送

倍氯米松-17,21-二丙酸酯 (BECD) 因其通过肺部递送治疗哮喘的潜力而受到研究。气体-反溶剂 (GAS) 工艺提供了一种微粉化 BECD 的“绿色”方法,优化了用于吸入治疗的粒径和形态。工艺参数,包括反溶剂添加速率、温度、溶质浓度和搅拌速率,经过调整以生产出具有适合吸入治疗的性质的类固醇粉末 (Bakhbakhi, Charpentier, & Rohani, 2006)。

对人 T 淋巴细胞细胞因子产生和成骨细胞活性的效力

倍氯米松二丙酸酯及其代谢物,如 17-倍氯米松单丙酸酯,在不同的人类细胞类型中表现出不同的效力。它们对人 T 淋巴细胞产生的细胞因子和成骨细胞活性的影响已被研究,提供了对其在人体中差异作用的见解 (Seeto 等人,2000)。

通过超临界溶液快速膨胀 (RESS) 用于肺部递送

RESS 技术已被应用于倍氯米松-17,21-二丙酸酯的微粉化,用于肺部递送。该方法产生适合吸入的高纯度颗粒,并且可以调整以生产各种尺寸的颗粒,针对特定的递送方法 (Charpentier, Jia, & Lucky, 2008)。

在有机溶剂中的溶解度研究

倍氯米松-17,21-二丙酸酯在丙酮、甲醇和乙醇等有机溶剂中的溶解度研究为超临界气体反溶剂微粉化工艺提供了信息。本研究提供了对倍氯米松的物理和化学性质的见解,这对于开发有效的药物制剂至关重要 (Bakhbakhi, Charpentier, & Rohani, 2009)。

治疗胃肠道移植物抗宿主病

口服倍氯米松二丙酸酯制剂 (orBec®) 在治疗急性胃肠道移植物抗宿主病方面显示出疗效。该应用突出了该药物超越肺部用途的潜力,证明了其在治疗不同身体系统中的炎症性疾病方面的多功能性 (McDonald, 2007)。

安全和危害

Beclomethasone 11,17,21-Tripropionate is suspected of damaging fertility or the unborn child. It may cause damage to organs (Adrenal gland, Immune system, Bone) through prolonged or repeated exposure . It is advised to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

作用机制

Target of Action

Beclomethasone 11,17,21-Tripropionate is a prodrug of an active metabolite, beclomethasone 17-monopropionate (17-BMP) . The primary target of 17-BMP is the glucocorticoid receptor . This receptor plays a crucial role in regulating inflammation and immune responses .

Mode of Action

Upon administration, Beclomethasone 11,17,21-Tripropionate is rapidly converted into 17-BMP . 17-BMP binds to the glucocorticoid receptor with a binding affinity that is approximately 13 times that of the parent compound . This binding mediates the anti-inflammatory actions of the drug .

Biochemical Pathways

The binding of 17-BMP to the glucocorticoid receptor triggers a cascade of biochemical reactions. These reactions control the rate of protein synthesis, depress the migration of polymorphonuclear leukocytes and fibroblasts, and reverse capillary permeability and lysosomal stabilization at the cellular level . These actions help to prevent or control inflammation .

Pharmacokinetics

Beclomethasone 11,17,21-Tripropionate is readily absorbed and quickly hydrolyzed by pulmonary esterases to 17-BMP during absorption . The drug has a volume of distribution of 424 L for 17-BMP . It undergoes rapid conversion to 17-BMP during absorption, followed by additional metabolism via CYP3A4 to other, less active metabolites . The primary route of excretion is via feces (~60%); less than 10% to 12% of the oral dose is excreted in urine as metabolites .

Result of Action

The result of the action of Beclomethasone 11,17,21-Tripropionate is the reduction of symptoms in various inflammatory conditions, such as asthma, allergic rhinitis, and dermatoses . When inhaled, it is proposed that the drug remains active locally in the lung without causing significant side effects associated with systemic corticosteroids .

属性

IUPAC Name |

[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-10,13,16-trimethyl-3-oxo-11,17-di(propanoyloxy)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41ClO8/c1-7-25(35)38-17-23(34)31(40-27(37)9-3)18(4)14-22-21-11-10-19-15-20(33)12-13-28(19,5)30(21,32)24(16-29(22,31)6)39-26(36)8-2/h12-13,15,18,21-22,24H,7-11,14,16-17H2,1-6H3/t18-,21+,22+,24+,28+,29+,30+,31-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQMFFOQQWEWAF-YUXIBHLISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)OC(=O)CC)C)C)OC(=O)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OCC(=O)[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)OC(=O)CC)C)C)OC(=O)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41ClO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Beclomethasone 11,17,21-Tripropionate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl] acetate](/img/structure/B569537.png)